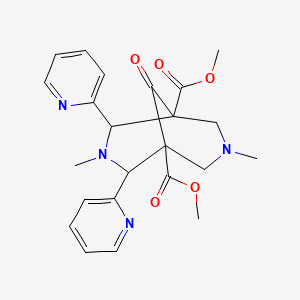![molecular formula C9H7NO2S B3119709 Methyl thieno[3,2-c]pyridine-6-carboxylate CAS No. 253332-82-0](/img/structure/B3119709.png)
Methyl thieno[3,2-c]pyridine-6-carboxylate
Overview
Description
Methyl thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Methyl thieno[3,2-c]pyridine-6-carboxylate is a bicyclic heteroaromatic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase protein that plays a crucial role in regulating cellular responses to hormones and neurotransmitters .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[3,2-c]pyridine scaffold of the compound meets the criteria for ATP-mimetic kinase inhibitors . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group of the kinase . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Pharmacokinetics
The compound’s molecular weight (19322 g/mol) suggests it may have favorable absorption and distribution characteristics, as small molecules are generally well-absorbed and can penetrate tissues effectively.
Biochemical Analysis
Biochemical Properties
Methyl thieno[3,2-c]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, for instance, it can inhibit cell proliferation by interfering with cell signaling pathways that promote growth. This compound can also induce apoptosis, or programmed cell death, in tumor cells, making it a potential candidate for cancer therapy . Additionally, it affects gene expression and cellular metabolism, leading to changes in the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, such as protein kinases, leading to their inhibition. This binding is often facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. The inhibition of these enzymes can result in changes in gene expression and cellular signaling pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as damage to tissues or organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and the levels of metabolites, leading to changes in cellular function. The compound’s metabolism can also influence its efficacy and toxicity, as the metabolites produced may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects. The subcellular localization of the compound is crucial for its activity, as it needs to be in the right place to interact with its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Methyl thieno[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of kinase inhibitors and other pharmacologically active agents.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine-6-carboxylate: Similar in structure but with different substitution patterns.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the thiophene and pyridine rings.
Uniqueness
Methyl thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
methyl thieno[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNBNAMXWPKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CSC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215599 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253332-82-0 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253332-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B3119731.png)

